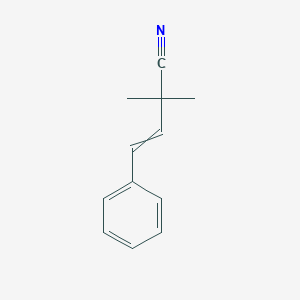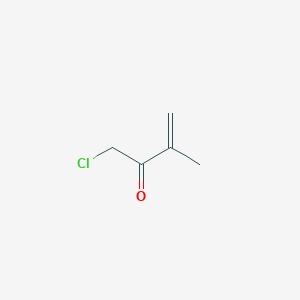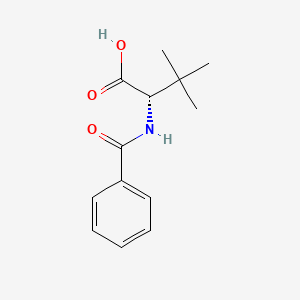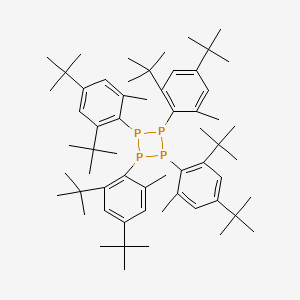![molecular formula C24H37NO2S B12561298 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one CAS No. 183559-34-4](/img/structure/B12561298.png)
7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with a dodecylsulfanyl methylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, amines.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-(Dimethylamino)-2H-1-benzopyran-2-one: Lacks the dodecylsulfanyl methyl group, resulting in different chemical and biological properties.
4-[(Dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one: Lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness
The presence of both the dimethylamino and dodecylsulfanyl methyl groups in 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
183559-34-4 |
|---|---|
Molecular Formula |
C24H37NO2S |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
7-(dimethylamino)-4-(dodecylsulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C24H37NO2S/c1-4-5-6-7-8-9-10-11-12-13-16-28-19-20-17-24(26)27-23-18-21(25(2)3)14-15-22(20)23/h14-15,17-18H,4-13,16,19H2,1-3H3 |
InChI Key |
GASAYAXTNXLGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC1=CC(=O)OC2=C1C=CC(=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)


![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)


![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)

